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molecular formula C6H7ClN2 B1583717 2-Chloro-3-ethylpyrazine CAS No. 63450-95-3

2-Chloro-3-ethylpyrazine

Cat. No. B1583717
M. Wt: 142.58 g/mol
InChI Key: JDBIYZFYKSYXPK-UHFFFAOYSA-N
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Patent
US05861401

Procedure details

3-Ethyl-2-hydroxypyrazine (5 g) was heated with phosphorus oxychloride (15 ml) at reflux for 3 hours. The reaction was allowed to cool to ambient temperature and then poured onto 200 g of crushed ice. The mixture was extracted with dichloromethane (3×150 ml) and the combined extracts were dried (MgSO4). Volatile material was removed by evaporation to give a brown oil. The oil was purified by chromatography on silica gel, eluting with dichloromethane, to give 2-chloro-3-ethylpyrazine as a colourless oil (5.64 g, 98%); 1H NMR (d6 -DMSO, 200 MHz): 1.25 (t,3H), 2.93 (q,2H), 8.36 (d,1H), 8.59 (d,1H); mass spectrum (+ve CI): 143 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:4](O)=[N:5][CH:6]=[CH:7][N:8]=1)[CH3:2].P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:4]1[C:3]([CH2:1][CH3:2])=[N:8][CH:7]=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)C=1C(=NC=CN1)O
Name
Quantity
15 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.64 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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